molecular formula C12H12NaO2 B1331606 Sodium, (2-biphenylyloxy)-, tetrahydrate CAS No. 6152-33-6

Sodium, (2-biphenylyloxy)-, tetrahydrate

Cat. No.: B1331606
CAS No.: 6152-33-6
M. Wt: 211.21 g/mol
InChI Key: WDKUODNQXPDLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium, (2-biphenylyloxy)-, tetrahydrate, also known as Biphenyl-2-yloxy-sodium tetrahydrate, is an organic compound with the molecular formula C12H10NaO4•4H2O. It is a white, odorless, crystalline powder that is soluble in water and ethanol. It is a widely used reagent in organic chemistry, primarily in the synthesis of organic compounds. Biphenyl-2-yloxy-sodium tetrahydrate is also used in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

1. Crystal Structure Analysis

Sodium, (2-biphenylyloxy)-, tetrahydrate has been studied for its crystal structure. Ueda and Nakamura (1992) analyzed the crystal structure of a related compound, revealing the coordination of sodium ions by six oxygens in a complex arrangement (Ueda & Nakamura, 1992).

2. Phase Separation and Structure Induction

Sadakane et al. (2007) investigated the effects of adding sodium tetraphenylborate on the phase separation of a mixture, revealing insights into periodic structures induced by the addition of this sodium compound (Sadakane, Seto, Endo, & Shibayama, 2007).

3. Encapsulation and Interaction Studies

Wichner et al. (2010) used a sodium complex in sol-gel processes for encapsulation studies, focusing on interactions between aromatic groups and structural properties of sol-gel materials (Wichner, Ghavtadze, Würthwein, & Koller, 2010).

4. Complexation with Polymeric Esters

Szymanski and Penczek (1993) explored the complexation of sodium tetraphenylborate with polymeric esters, contributing to our understanding of sodium cation interactions in different chemical contexts (Szymanski & Penczek, 1993).

5. Catalytic Applications in Organic Chemistry

Legros and Fiaud (1990) demonstrated the use of sodium tetraphenylborate in palladium-catalyzed phenylation of allylic acetates, highlighting its utility in organic synthesis (Legros & Fiaud, 1990).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium, (2-biphenylyloxy)-, tetrahydrate involves the reaction of 2-biphenylyl alcohol with sodium hydroxide in water, followed by the addition of hydrochloric acid to form the sodium salt. The tetrahydrate form is obtained by crystallization from water.", "Starting Materials": [ "2-biphenylyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 2-biphenylyl alcohol in water", "Add sodium hydroxide to the solution and stir", "Heat the mixture to reflux for several hours", "Cool the mixture and add hydrochloric acid to adjust the pH to acidic", "Filter the precipitated solid and wash with water", "Dry the solid to obtain the sodium salt", "Dissolve the sodium salt in water", "Heat the solution to evaporate the water and obtain the tetrahydrate form by crystallization" ] }

6152-33-6

Molecular Formula

C12H12NaO2

Molecular Weight

211.21 g/mol

IUPAC Name

sodium;2-phenylphenolate;tetrahydrate

InChI

InChI=1S/C12H10O.Na.H2O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-9,13H;;1H2

InChI Key

WDKUODNQXPDLKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].O.O.O.O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O.O.[Na]

6152-33-6

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.